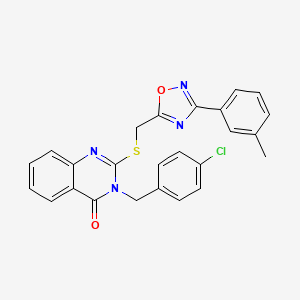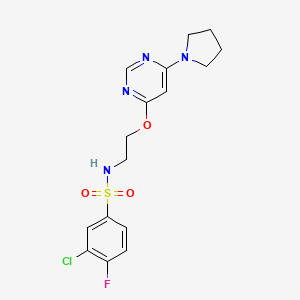
3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzenesulfonamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a pyrimidine derivative with a suitable electrophile . The exact synthesis process for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule .Applications De Recherche Scientifique
Pharmaceutical Drug Development
This compound, with its pyrrolidine and pyrimidinyl moieties, is a valuable scaffold in medicinal chemistry. It can be used to synthesize novel biologically active compounds, particularly as a versatile building block for creating new drugs . Its structural features may contribute to the stereochemistry of potential pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties.
Cancer Research
The pyrrolidine ring, a component of this compound, is often utilized in the design of cancer-targeting agents. Its presence in drug candidates can enhance selectivity and potency against specific cancer cell lines, making it an integral part of anticancer drug design strategies .
Neurological Disorder Treatments
Compounds featuring pyrrolidine rings are explored for their potential in treating neurological disorders. They can modulate various neurotransmitter systems, which is crucial for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Agents
The structural complexity of this compound allows for the development of anti-inflammatory agents. By modifying the pyrrolidine ring, researchers can create molecules that selectively inhibit inflammatory pathways without causing significant side effects .
Antiviral Therapeutics
The pyrimidinyl group in this compound can be essential for the synthesis of antiviral drugs. It can be tailored to interfere with viral replication processes, offering a pathway to develop new treatments for viral infections .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be used to create new pesticides or herbicides. Their molecular structure can be designed to target specific pests or weeds, reducing the environmental impact of crop protection .
Material Science
The unique chemical structure of this compound makes it a candidate for creating novel materials with specific properties, such as enhanced durability or conductivity, which could have applications in electronics or construction .
Environmental Science
Research into the environmental fate of such compounds can lead to better understanding and mitigation of pollution. This compound could serve as a model to study the breakdown and toxicity of similar chemical pollutants in ecosystems .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing their biological activity .
Mode of Action
It is known that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O3S/c17-13-9-12(3-4-14(13)18)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSTKIGSWYUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2593274.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2593275.png)
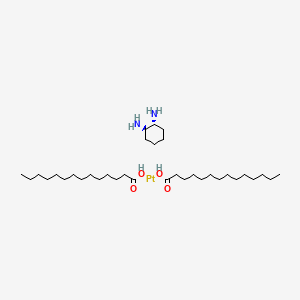


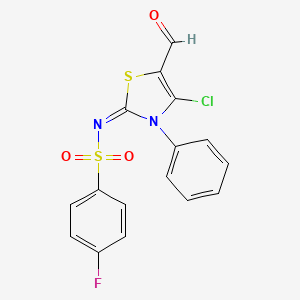

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2593289.png)
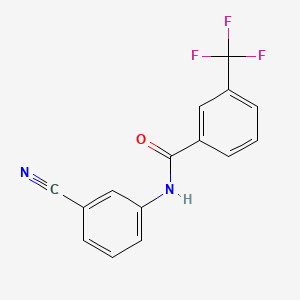

![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)

